molecular formula C16H12BrNO2 B5533200 N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide

N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B5533200
M. Wt: 330.17 g/mol
InChI Key: GUTIQEAVMDWRJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives often involves multi-component reactions, such as the Ugi four-component reaction, followed by microwave-assisted or thermal cyclization processes to construct the benzofuran core. For instance, the Ugi reaction combined with a subsequent step under controlled conditions successfully yields highly functionalized benzofuran-2-carboxamides (Han, Wu, & Dai, 2014). Additionally, other synthetic routes may involve halogenation, esterification, and amidation steps to introduce the specific substituents on the benzofuran scaffold (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide, is characterized by X-ray crystallography, which reveals their crystal packing, bond lengths, angles, and conformational details. These structures often exhibit intramolecular hydrogen bonding and specific molecular conformations influenced by the substitution pattern on the benzofuran ring (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzofuran-2-carboxamide derivatives undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is commonly employed for the synthesis of substituted benzofuran derivatives. This method allows for the introduction of diverse substituents at the phenyl ring, significantly altering the compound's chemical properties (Siddiqa et al., 2022).

Mechanism of Action

“N-(2-Bromo-4-methylphenyl)acetamide” is a reversible inhibitor of enzymes and other proteins. It binds to the active site of the enzyme or protein, blocking its ability to bind to its substrate. This inhibition is reversible, meaning that the enzyme or protein can regain its activity once “N-(2-Bromo-4-methylphenyl)acetamide” is removed.

Safety and Hazards

For safety and hazards, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-10-6-7-13(12(17)8-10)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTIQEAVMDWRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide

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